Methyl 2,6-dimethyl-4-oxocyclohexanecarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dimethyl-4-oxocyclohexanecarboxylate typically involves the esterification of 2,6-dimethyl-4-oxocyclohexanecarboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid . The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dimethyl-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,6-dimethyl-4-oxocyclohexanecarboxylate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2,6-dimethyl-4-oxocyclohexanecarboxylate exerts its effects depends on its chemical structure. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The ketone group can also interact with nucleophiles, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxocyclohexanecarboxylate: Similar in structure but lacks the additional methyl groups at positions 2 and 6.
Ethyl 2-methyl-4-oxocyclohexanecarboxylate: Similar ester but with an ethyl group instead of a methyl group.
Uniqueness
Methyl 2,6-dimethyl-4-oxocyclohexanecarboxylate is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of methyl groups at positions 2 and 6 can also affect its steric and electronic properties, making it distinct from other similar compounds .
Properties
CAS No. |
83194-75-6 |
---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 2,6-dimethyl-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
ZFTBABDQSARKFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CC(C1C(=O)OC)C |
Origin of Product |
United States |
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